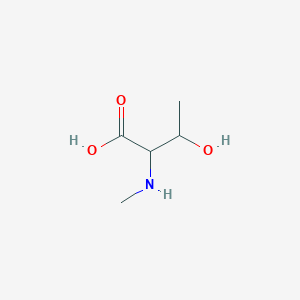

(2S,3R)-3-Hydroxy-2-(methylamino)butyric acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-2-(methylamino)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-3(7)4(6-2)5(8)9/h3-4,6-7H,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCAIIPMIAFGKSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemoenzymatic Synthesis

One common approach to prepare (2S,3R)-3-Hydroxy-2-(methylamino)butyric acid involves chemoenzymatic synthesis. This method combines chemical transformations with enzymatic steps to achieve high stereoselectivity. Typically, the synthesis starts from L-isoleucine or related chiral precursors, which undergo selective hydroxylation at the 3-position and methylation at the amino group to yield the target compound with the correct stereochemistry.

Enantioselective Chemical Synthesis

Another efficient synthetic route employs enantioselective chemical methods starting from protected chiral aldehydes such as Fmoc-protected Garner’s aldehyde. The process involves:

- A two-step synthesis of Fmoc Garner’s aldehyde.

- Horner–Wadsworth–Emmons reaction to form the corresponding enoate intermediate.

- Diastereoselective 1,4-addition of lithium dialkylcuprates to the enoate under optimized conditions.

This sequence yields the desired (2S,3R) stereochemistry with high diastereoselectivity and yield. Subsequent deprotection and hydrolysis steps afford the free acid.

Stereochemical Inversion and Protection Strategies

Advanced synthetic methods include stereochemical inversion at specific positions using strong organic bases (e.g., n-butyllithium, potassium tert-butoxide) at low temperatures (-100 °C to 50 °C) to achieve high enantiomeric excess (>97% ee). Protection and deprotection of amino and hydroxyl groups using standard protecting groups (e.g., benzoyl, Boc) are employed to control reactivity and stereochemistry during multi-step synthesis.

Reaction Conditions and Reagents

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Hydroxylation | Enzymatic catalysts or chemical oxidants | Ensures selective 3-hydroxylation |

| Methylation of amino group | Methylating agents under mild conditions | Preserves stereochemistry |

| Horner–Wadsworth–Emmons | Phosphonate esters, base (e.g., NaH) | Forms enoate intermediate |

| 1,4-Addition | Lithium dialkylcuprates, low temperature (-70 °C) | High diastereoselectivity |

| Protection/Deprotection | Boc, benzoyl groups; acids or bases for removal | Controls functional group reactivity |

| Stereochemical inversion | n-Butyllithium, potassium tert-butoxide, -100 to 50 °C | Achieves >97% enantiomeric excess |

Industrial Production Considerations

Industrial-scale synthesis focuses on scalability, yield, and purity. The use of biocatalysts for hydroxylation and methylation steps is favored to reduce environmental impact and improve selectivity. Optimized reaction conditions, including temperature control and solvent choice, are critical to maximize yield and minimize by-products. Advanced purification techniques such as chiral chromatography and crystallization are employed to ensure high stereochemical purity suitable for pharmaceutical applications.

Analytical Validation of Stereochemistry and Purity

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H-NMR signals corresponding to methyl groups (δ 1.21–1.27 ppm) and hydroxyl-bearing methine protons (δ 3.9–3.96 ppm) confirm structural integrity.

- Chiral High-Performance Liquid Chromatography (HPLC): Used to determine enantiomeric excess and confirm stereochemical purity.

- Mass Spectrometry and IR Spectroscopy: Support molecular weight confirmation and functional group identification.

Summary Table of Preparation Methods

Research Findings and Notes

- The stereochemical control is paramount due to the compound’s biological activity and role as a chiral building block.

- The chemoenzymatic approach offers environmentally friendly conditions but may have limitations in scale.

- Chemical enantioselective methods provide scalability and reproducibility, suitable for industrial production.

- Protection/deprotection strategies are essential to prevent side reactions and maintain stereochemical integrity.

- The use of strong bases at low temperatures for stereochemical inversion is a powerful tool to achieve high enantiomeric purity without extensive purification steps.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at the C3 position undergoes oxidation under controlled conditions. Common oxidizing agents include:

-

Potassium permanganate (KMnO₄) in acidic or neutral media.

-

Ozone (O₃) for oxidative cleavage of vicinal diols.

Products :

-

Ketones : Oxidation of the hydroxyl group yields 2-(methylamino)-3-oxobutyric acid.

-

Carboxylic acids : Further oxidation under harsh conditions converts the compound into succinic acid derivatives.

Example Reaction :

Reduction Reactions

The methylamino group and carbonyl functionality can be reduced using:

-

Lithium aluminum hydride (LiAlH₄) for amine reduction.

-

Catalytic hydrogenation (H₂/Pd) for selective deoxygenation.

Products :

-

Alcohols : Reduction of the carboxylic acid group forms 3-hydroxy-2-(methylamino)butanol.

-

Amines : Further reduction yields 2-(methylamino)butane-1,3-diol.

Conditions :

-

LiAlH₄ requires anhydrous tetrahydrofuran (THF) at 0–25°C.

-

Hydrogenation occurs at 1–3 atm H₂ pressure with palladium catalysts.

Substitution Reactions

The hydroxyl and methylamino groups participate in nucleophilic substitution. Key reagents include:

-

Thionyl chloride (SOCl₂) for converting hydroxyl to chloride.

-

Sodium azide (NaN₃) for azide substitution.

| Reaction Type | Reagent | Conditions | Product |

|---|---|---|---|

| Hydroxyl substitution | SOCl₂ | Reflux, 60°C | 3-Chloro-2-(methylamino)butyric acid |

| Amine alkylation | CH₃I | Basic aqueous solution | Quaternary ammonium derivatives |

Case Study : Substitution with NaN₃ in DMF at 80°C produces 3-azido derivatives, intermediates for click chemistry applications.

Enzymatic and Biocatalytic Reactions

This compound serves as a substrate in enzymatic processes:

-

Dehydrogenases : Catalyze oxidation to ketone derivatives in metabolic pathways .

-

Hydrolases : Facilitate ester hydrolysis or transesterification .

Example : Biocatalytic synthesis of this compound from ester precursors using lipases or esterases under mild pH (6.5–7.5) and 25–37°C .

Complex Formation and Chelation

The hydroxyl and carboxylic acid groups enable metal chelation. Common complexes include:

-

Copper(II) complexes : Formed at pH 7–8, used in catalysis.

-

Iron(III) complexes : Stabilized in aqueous solutions for biomedical studies.

Stability : Chelates with transition metals exhibit enhanced stability in physiological conditions.

Polymerization Reactions

This compound acts as a monomer in peptide-mimetic polymer synthesis:

-

Step-growth polymerization : With diols or diamines via carbodiimide coupling .

-

Enzymatic polymerization : Using proteases to form biodegradable polyesters .

Applications : Polymers derived from this compound show promise in drug delivery and tissue engineering .

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

The compound serves as a crucial building block in the synthesis of complex organic molecules. Its chiral nature makes it an excellent chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.

Reactions and Transformations

(2S,3R)-3-Hydroxy-2-(methylamino)butyric acid can undergo several chemical reactions:

- Oxidation : Converts to corresponding ketones or aldehydes.

- Reduction : Can yield different alcohols or amines.

- Substitution : Introduces various functional groups into the molecule.

Common reagents used include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Controlled reaction conditions are essential to achieve desired transformations.

Biological Applications

Metabolic Pathways

This compound plays a significant role in the metabolism of branched-chain amino acids, particularly isoleucine. It is involved in:

- Isoleucine Catabolism : Facilitates energy production and synthesis of biomolecules.

- Fatty Acid Oxidation : Contributes to lipid metabolism and energy homeostasis.

- Ketogenesis : Participates in ketone body formation during fasting.

Therapeutic Potential

Research indicates that this compound exhibits several biological activities:

- Neuroprotective Effects : Studies on animal models suggest potential benefits for neurodegenerative diseases by reducing neuronal apoptosis and improving cognitive function post-injury.

- Anti-inflammatory Properties : Evidence shows it can modulate inflammatory responses, making it a candidate for treating autoimmune disorders.

Table 1: Summary of Biological Activities

| Biological Activity | Evidence Level | Potential Applications |

|---|---|---|

| Neuroprotection | Moderate | Neurodegenerative diseases |

| Anti-inflammatory | Moderate | Autoimmune disorders |

| Metabolic regulation | High | Obesity, diabetes management |

Case Studies

-

Neuroprotection in Animal Models

A study demonstrated that administering this compound to mice resulted in reduced neuronal apoptosis and improved cognitive function after traumatic brain injury. This suggests its potential therapeutic use in such injuries. -

Impact on Inflammatory Markers

Research published indicated that this compound significantly reduced pro-inflammatory cytokines in vitro, highlighting its anti-inflammatory potential. -

Metabolic Effects in Humans

Clinical trials are currently assessing its efficacy in metabolic disorders. Preliminary results show promise for improving insulin sensitivity and lipid profiles among participants with prediabetes.

Industrial Applications

In industrial settings, this compound is utilized in the production of fine chemicals and pharmaceuticals. Its role as an intermediate in drug synthesis underscores its importance in pharmaceutical research and development.

Mechanism of Action

The mechanism of action of (2S,3R)-3-Hydroxy-2-(methylamino)butyric acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity towards these targets, affecting its overall biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Hydroxy and Methyl Substituents

(a) (2S,3R)-3-Hydroxy-2-methylbutanoic Acid (CAS 71526-30-2)

- Structure: Differs by replacing the methylamino group at C2 with a methyl group.

- Applications : Found in natural products like Rhodiola kirilowii and Microtropis japonica; implicated in plant adaptogen activity .

- Synthesis : Derived via hydrolysis of glucosides or microbial fermentation .

(b) (S)-3-Hydroxyisobutyric Acid (CAS 2068-83-9)

- Structure: Shorter carbon chain (propanoic acid backbone) with a hydroxy group at C3 and methyl at C2.

- Key Properties : A β-hydroxy acid involved in valine catabolism; participates in mitochondrial energy metabolism.

- Biological Role : Linked to metabolic disorders such as 3-hydroxyisobutyric aciduria .

(c) (S)-(+)-2-Hydroxy-3-methylbutyric Acid (CAS 17407-55-5)

Amino Acid Derivatives

(a) Thiaisoleucine (2-Amino-3-(methylthio)butyric Acid)

- Structure : Replaces the hydroxy group at C3 with a methylthio (-SCH₃) group.

- Key Properties : Sulfur-containing analog with enhanced lipophilicity; acts as a methionine antagonist in microbial systems.

- Biological Activity : Inhibits bacterial growth by disrupting sulfur metabolism .

(b) (2S,3S)-2-Amino-3-hydroxy-succinic Acid (CAS 4294-45-5)

Complex Derivatives and Peptide Components

(a) Cyclosporine U Fragment

- Structure: Incorporates (2S,3R,4R)-3-hydroxy-4-methyl-2-(methylamino)-6-octenoyl as a subunit.

- Biological Role: Part of cyclosporine analogs with immunosuppressive activity; highlights the importance of the (2S,3R) configuration in bioactive molecules .

(b) (2S)-2-(Benzoylamino)-3-methylbutyric Acid Derivatives

Physicochemical and Functional Differences

| Property | (2S,3R)-3-Hydroxy-2-(methylamino)butyric Acid | (2S,3R)-3-Hydroxy-2-methylbutanoic Acid | Thiaisoleucine |

|---|---|---|---|

| Functional Groups | -OH (C3), -NHCH₃ (C2), -COOH (C1) | -OH (C3), -CH₃ (C2), -COOH (C1) | -SCH₃ (C3), -NH₂ (C2), -COOH |

| Acidity (pKa) | ~2.1 (COOH), ~9.5 (NHCH₃) | ~4.5 (COOH) | ~2.3 (COOH), ~8.9 (NH₂) |

| Hydrogen Bonding | High (dual donors: -OH and -NHCH₃) | Moderate (-OH only) | Moderate (-NH₂ and -SCH₃) |

| Biological Role | Peptide synthesis; enzyme studies | Plant adaptogens | Methionine antagonist |

| Key References |

Biological Activity

(2S,3R)-3-Hydroxy-2-(methylamino)butyric acid, also known as 3-hydroxy-2-methyl-[R-(r*,s*)]-butanoate or (2S,3R)-nilic acid, is a compound categorized within the hydroxy fatty acids. This article examines its biological activity, including metabolic pathways, potential therapeutic applications, and related case studies.

- Chemical Formula : C₅H₁₁NO₃

- Molecular Weight : 117.15 g/mol

- CAS Registry Number : 84567-98-6

- SMILES Notation : CC@@HC@@HC(O)=O

Metabolic Pathways

This compound is primarily involved in the metabolism of branched-chain amino acids, particularly isoleucine. It acts as a key intermediate in various biochemical pathways:

- Isoleucine Catabolism : It plays a role in the breakdown of isoleucine into simpler compounds, facilitating energy production and the synthesis of other biomolecules.

- Fatty Acid Oxidation : The compound is implicated in β-oxidation processes, contributing to lipid metabolism and energy homeostasis.

- Ketogenesis : It may participate in ketone body formation during periods of fasting or low carbohydrate intake.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits several biological activities:

- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases.

- Anti-inflammatory Properties : There is evidence indicating its role in modulating inflammatory responses, which could be advantageous in treating autoimmune disorders.

Table 1: Summary of Biological Activities

| Biological Activity | Evidence Level | Potential Applications |

|---|---|---|

| Neuroprotection | Moderate | Neurodegenerative diseases |

| Anti-inflammatory | Moderate | Autoimmune disorders |

| Metabolic regulation | High | Obesity, diabetes management |

Case Studies and Research Findings

-

Neuroprotection in Animal Models :

- A study conducted on mice demonstrated that administration of this compound resulted in reduced neuronal apoptosis and improved cognitive function post-injury. This suggests potential for therapeutic use in traumatic brain injury.

-

Impact on Inflammatory Markers :

- Research published in a peer-reviewed journal indicated that this compound significantly reduced levels of pro-inflammatory cytokines in vitro, highlighting its potential as an anti-inflammatory agent.

-

Metabolic Effects in Humans :

- Clinical trials are underway to assess its efficacy in metabolic disorders. Early results show promise for improving insulin sensitivity and lipid profiles among participants with prediabetes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for (2S,3R)-3-Hydroxy-2-(methylamino)butyric acid?

- Methodology : Enantioselective synthesis is critical due to the compound’s stereochemistry. Key steps include:

- Use of chiral auxiliaries (e.g., tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups) to preserve stereochemistry during coupling reactions .

- Protection of the hydroxyl and methylamino groups to prevent side reactions. For example, Boc protection of the amino group and silylation of the hydroxyl group .

- Final deprotection under mild acidic conditions (e.g., TFA for Boc removal) to avoid racemization .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

- Primary Methods :

- NMR : 1H and 13C NMR to confirm backbone structure and stereochemistry. Key signals include hydroxyl protons (δ ~5.0 ppm, broad) and methylamino groups (δ ~2.8 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ expected at m/z 162.1) .

- IR Spectroscopy : Detect functional groups (e.g., O-H stretch at ~3400 cm⁻¹, carboxylic acid C=O at ~1700 cm⁻¹) .

Q. How can researchers ensure purity during synthesis?

- Purification : Use reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA). Monitor for diastereomeric impurities, which may co-elute under certain conditions .

- Analytical Standards : Compare with commercially available stereoisomers (e.g., (2S,3S)- or (2R,3R)- analogs) to confirm retention times .

Advanced Research Questions

Q. How can discrepancies in stereochemical assignment be resolved?

- Advanced NMR Techniques :

- NOESY/ROESY : Detect spatial proximity between protons to confirm relative configuration (e.g., cross-peaks between C3-OH and C2-methylamino groups) .

- J-Based Configuration Analysis : Measure coupling constants (e.g., 3JHH) to distinguish erythro vs. threo configurations .

Q. What experimental strategies mitigate racemization during solid-phase peptide synthesis (SPPS)?

- Optimized Conditions :

- Use low-temperature coupling (0–4°C) and mild bases (e.g., DIPEA) to minimize base-induced epimerization .

- Select coupling reagents (e.g., HATU over EDCI) that reduce reaction time and racemization risk .

- Monitoring : Perform mid-synthesis HPLC checks to detect racemization early .

Q. How do structural modifications (e.g., methyl group substitution) impact biological activity?

- Structure-Activity Relationship (SAR) Studies :

- Replace the methylamino group with ethyl or benzyl groups to assess steric/electronic effects on receptor binding .

- Modify the hydroxyl group (e.g., acetylation) to evaluate metabolic stability in enzymatic assays .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target enzymes or transporters .

Q. How should researchers address conflicting bioactivity data across studies?

- Data Reconciliation Steps :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.